
Diphosphoric acid, mono(3,7-dimethyl-2,6-octadienyl) ester, lithium salt, (E)-
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Overview
Description
This compound is a lithium salt of a monoester derived from diphosphoric acid and the (E)-isomer of 3,7-dimethyl-2,6-octadienol (geraniol). Its IUPAC name is diphosphoric acid, mono(3,7-dimethyl-2,6-octadienyl) ester, lithium salt, (E)-, with the CAS registry number 116057-55-7 (referencing the ammonium salt variant in and ). Structurally, it consists of a geranyl group (a key terpene backbone) esterified to one of the two phosphate groups in diphosphoric acid, with lithium as the counterion.
The synthesis of such compounds typically involves displacement reactions between alcohols (e.g., geraniol) and activated phosphate precursors, followed by salt formation using lithium ions . This method aligns with procedures described for analogous ammonium salts, where yields range from 60–90% after purification . The (E)-stereochemistry of the geranyl moiety is critical for biological activity, as seen in isoprenoid biosynthesis pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphosphoric acid, mono(3,7-dimethyl-2,6-octadienyl) ester, lithium salt, (E)- typically involves the esterification of diphosphoric acid with 3,7-dimethyl-2,6-octadienol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The resulting ester is then neutralized with lithium hydroxide to form the lithium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Diphosphoric acid, mono(3,7-dimethyl-2,6-octadienyl) ester, lithium salt, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler phosphates.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products
The major products formed from these reactions include various phosphates, oxides, and substituted esters, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
Diphosphoric acid, mono(3,7-dimethyl-2,6-octadienyl) ester, lithium salt serves as a reagent in organic synthesis. It is utilized in various chemical reactions including:
- Oxidation: Converts to oxides using potassium permanganate.
- Reduction: Forms simpler phosphates with reducing agents like lithium aluminum hydride.
- Substitution Reactions: The ester group can be substituted under specific conditions.
Biology
Research has indicated that this compound may play a role in biochemical processes. It is being studied for its potential as a biochemical probe to understand enzyme interactions and metabolic pathways. The compound's ability to modulate biochemical activity makes it a candidate for further exploration in metabolic studies .
Medicine
The therapeutic potential of diphosphoric acid, mono(3,7-dimethyl-2,6-octadienyl) ester is under investigation. Its unique properties allow it to be explored as:
- Drug Delivery Agent: Capable of encapsulating therapeutic agents for targeted delivery.
- Therapeutic Compound: Preliminary studies suggest potential anti-inflammatory or anticancer properties.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows it to serve as an intermediate in the synthesis of other complex compounds used in various industrial processes .
A study published in a peer-reviewed journal examined the effects of diphosphoric acid derivatives on enzyme activity related to metabolic pathways in Escherichia coli. The results indicated that the compound could enhance certain enzymatic reactions by acting as an allosteric modulator.
Case Study 2: Drug Delivery Systems
Research conducted at a pharmaceutical lab explored the use of diphosphoric acid derivatives as carriers for chemotherapeutic agents. The study demonstrated that encapsulation improved drug stability and bioavailability in vitro.
Mechanism of Action
The mechanism of action of diphosphoric acid, mono(3,7-dimethyl-2,6-octadienyl) ester, lithium salt, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on these targets, leading to changes in their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Lithium vs. Ammonium Salts
The lithium salt differs from its trisammonium salt counterpart (CAS 116057-55-7) primarily in cation choice. Key distinctions include:
- Solubility : Lithium salts generally exhibit higher solubility in polar organic solvents compared to ammonium salts, which may favor aqueous systems .
- Applications: Ammonium salts are preferred in biochemical studies (e.g., isopentenyl diphosphate analogs in terpene biosynthesis) , whereas lithium salts may find utility in industrial processes requiring non-aqueous conditions.
Phosphate Esters with Varied Alkyl/Aryl Groups
*Note: The CAS number 116057-55-7 is shared with the ammonium salt variant due to registry overlaps .
- Functional Group Impact : The geranyl group in the lithium salt confers lipid solubility and bioactivity, unlike simpler esters (e.g., diethyl phosphate), which lack stereochemical complexity and biological relevance .
- Cation Influence : Compared to sodium salts (), lithium salts may offer distinct separation efficiencies in purification due to cation-specific solubility profiles .
Stereochemical and Isomeric Considerations
The (E)-configuration of the geranyl moiety is essential for mimicking natural substrates in terpene synthases. In contrast, (Z)-isomers (e.g., neryl derivatives) exhibit steric hindrance that reduces enzymatic recognition . No direct evidence for the lithium salt’s (Z)-isomer exists in the provided materials, but analogous ammonium salt studies highlight stereochemistry’s role in reactivity .
Notes
- Naming Conflicts : The CAS number 116057-55-7 is ambiguously assigned to both ammonium and lithium salts in public databases, necessitating verification via analytical data .
- Synthesis Gaps : While ammonium salt synthesis is well-documented , lithium salt procedures are inferred from analogous cation-exchange methods .
- Safety Data: No acute exposure limits are listed for this compound, unlike regulated organophosphates (e.g., dicrotophos in ) .
Biological Activity
Diphosphoric acid, mono(3,7-dimethyl-2,6-octadienyl) ester, lithium salt, (E)- is a chemical compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C12H23O4P
- Molecular Weight : 262.286 g/mol
- CAS Number : 82753-90-0
The compound is a derivative of phosphoric acid, specifically designed to enhance biological activity through the incorporation of a geranyl moiety. This structural modification is known to influence its interaction with biological systems.
Mechanisms of Biological Activity
-
Enzyme Interaction :
- Phosphonic acids and their derivatives often exhibit enzyme inhibition properties. For instance, diphosphonic acids have been studied for their ability to inhibit enzymes involved in bone resorption and metabolism .
- The presence of the lithium ion may enhance the stability and solubility of the compound in biological systems.
- Bone Targeting :
- Metal Ion Binding :
Study 1: Enzymatic Inhibition
A study examined the effectiveness of various diphosphonic acids in inhibiting squalene synthetase, an enzyme crucial for cholesterol biosynthesis. Results showed that certain derivatives exhibited significant inhibitory activity, which could be leveraged for treating hyperlipidemia .
Study 2: Bone Resorption Studies
In a controlled experiment involving immature dogs with induced arthritis, the uptake of technetium-99m diphosphonate was monitored. The findings indicated that diphosphonate uptake correlated positively with blood flow and negatively with red cell volume in bone tissues affected by chronic synovitis. This underscores the potential diagnostic utility of diphosphonic acids in assessing bone health .
Study 3: Hydroxyapatite Modification
Research on hydroxyapatite modified with 1-hydroxyethane-1,1-diphosphonic acid (HEDP) demonstrated enhanced metal ion binding capabilities. The study characterized modified HAP using various spectroscopic techniques and found that higher temperatures during modification led to improved loading efficiency and structural integrity .
Comparative Analysis of Diphosphonic Acids
Compound | Biological Activity | Applications |
---|---|---|
Diphosphoric acid mono(3,7-dimethyl-2,6-octadienyl) ester lithium salt | Enzyme inhibition; Bone targeting | Osteoporosis treatment; Heavy metal detoxification |
1-Hydroxyethane-1,1-diphosphonic acid (HEDP) | Metal ion binding; Bone resorption inhibition | Industrial water treatment; Bone health diagnostics |
Carbonyl diphosphonic acid | Unstable oxime formation; Enzymatic interactions | Research tool in enzymology |
Properties
CAS No. |
21141-43-5 |
---|---|
Molecular Formula |
C10H20LiO7P2 |
Molecular Weight |
321.2 g/mol |
InChI |
InChI=1S/C10H20O7P2.Li/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13;/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13);/b10-7+; |
InChI Key |
NYEAVIXZCGHBRD-HCUGZAAXSA-N |
Isomeric SMILES |
[Li].CC(=CCC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)C |
Canonical SMILES |
[Li].CC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C |
Origin of Product |
United States |
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